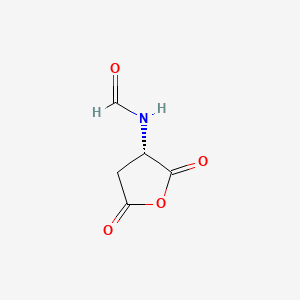

(S)-(-)-2-Formamidosuccinic anhydride

Description

Significance of Chiral Succinic Anhydride (B1165640) Derivatives as Synthetic Intermediates

Chiral succinic anhydride derivatives are a class of molecules that serve as crucial building blocks in asymmetric synthesis. Their importance stems from the presence of a stereocenter, which allows for the creation of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional arrangement.

The succinimide (B58015) structural motif, which can be derived from succinic anhydrides, is found in a wide array of biologically active natural products and pharmaceutical agents. nih.gov For instance, succinimide derivatives are known to exhibit antibacterial, antifungal, analgesic, anticonvulsant, and antitumor properties. nih.gov

The reactivity of the anhydride group allows for a variety of chemical transformations. It can readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. This reactivity, coupled with the inherent chirality of molecules like (S)-(-)-2-Formamidosuccinic anhydride, makes them versatile starting materials for the synthesis of more complex chiral molecules, including unnatural amino acids and peptidomimetics. broadview-tech.comacs.org

The table below summarizes some key properties of this compound.

| Property | Value |

| CAS Number | 33605-73-1 |

| Molecular Formula | C₅H₅NO₄ |

| Molecular Weight | 143.10 g/mol |

| Synonyms | N-Formyl-L-aspartic anhydride, N-formyl-L-aspartic acid anhydride |

Historical Development of Formamidosuccinic Acid Chemistry

The chemistry of formamidosuccinic acid and its derivatives is closely linked to the broader history of peptide synthesis. The formyl group has been recognized as a useful N-protecting group for amino acids, preventing the amino group from participating in unwanted side reactions during peptide bond formation. google.comgoogleapis.com

A significant application that highlights the historical importance of this chemistry is the synthesis of the artificial sweetener aspartame (B1666099) (α-L-aspartyl-L-phenylalanine methyl ester). google.comgoogleapis.comnih.govgoogle.com Patents dating back several decades describe the use of N-formyl-L-aspartic anhydride as a key intermediate in the production of aspartame. google.comgoogleapis.com In this process, the anhydride is coupled with L-phenylalanine methyl ester. google.com The formyl group serves to protect the amino group of the aspartic acid moiety during the coupling reaction and is subsequently removed to yield the final dipeptide product. google.com

The development of efficient methods for the preparation of N-formyl-L-aspartic anhydride has been a focus of industrial research, aiming to improve yields and reduce the use of excess reagents. google.comgoogleapis.com These efforts underscore the practical and commercial significance of formamidosuccinic acid chemistry.

Scope and Future Perspectives in this compound Research

The future of research involving this compound is likely to be shaped by ongoing trends in asymmetric synthesis and medicinal chemistry. As a chiral building block, it holds potential for the synthesis of novel and complex molecules with specific biological activities.

Key research areas and future trends include:

Asymmetric Catalysis: The development of new catalytic methods that utilize chiral synthons like this compound to create complex stereochemical architectures will likely continue to be an active area of research. This includes the exploration of both metal-catalyzed and organocatalyzed reactions.

Synthesis of Unnatural Amino Acids: There is a growing interest in the incorporation of unnatural amino acids into peptides to enhance their stability, bioavailability, and therapeutic properties. This compound can serve as a precursor for the synthesis of a variety of chiral, non-proteinogenic amino acids.

Biocatalysis and Green Chemistry: The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov Future research may focus on developing enzymatic routes for the synthesis and transformation of this compound, aligning with the principles of sustainable chemistry. This could involve the use of enzymes for highly selective reactions, reducing the need for protecting groups and minimizing waste. nih.gov

Medicinal Chemistry: Given that the succinimide core is present in many bioactive compounds, researchers are likely to continue exploring the use of this compound in the synthesis of new drug candidates. Its defined stereochemistry is a key advantage in designing molecules that can interact specifically with biological targets.

The table below outlines some potential future research directions for this compound.

| Research Area | Potential Application/Focus |

| Asymmetric Synthesis | Development of novel stereoselective reactions using this compound as a chiral starting material. |

| Medicinal Chemistry | Synthesis of new pharmaceutical compounds containing the chiral succinimide or related motifs. |

| Biocatalysis | Exploration of enzymatic methods for the synthesis and modification of this compound and its derivatives. |

| Materials Science | Incorporation into chiral polymers or materials with specific optical or recognition properties. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dioxooxolan-3-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTMVZIUYVECNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955237 | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-73-1 | |

| Record name | (S)-N-(Tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dioxooxolan-3-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-(tetrahydro-2,5-dioxo-3-furyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 2 Formamidosuccinic Anhydride and Analogues

Chemical Synthesis Pathways for (S)-(-)-2-Formamidosuccinic Anhydride (B1165640)

The primary route to (S)-(-)-2-Formamidosuccinic anhydride involves a one-pot reaction that accomplishes both N-formylation and cyclization of the amino acid precursor, L-aspartic acid. googleapis.comgoogle.com

The most prevalent method for synthesizing this compound begins with L-aspartic acid. molbase.com The synthesis is typically achieved by reacting L-aspartic acid with formic acid in the presence of acetic anhydride. prepchem.comprepchem.com This combination of reagents generates the potent formylating agent, acetic formic anhydride, in situ. oup.comnih.gov This mixed anhydride is a useful reagent for the formylation of amines, amino acids, and alcohols. orgsyn.orgwikipedia.org

Table 1: Common Formylation Strategies for Amino Acids

| Formylating Agent/System | Description | Typical Conditions | Reference |

|---|---|---|---|

| Formic Acid / Acetic Anhydride | Generates acetic formic anhydride in situ. Widely used for N-formylating amino acids. | Mild temperatures (e.g., 0°C to 50°C), often without an additional solvent. | nih.govgoogle.com |

| Acetic Formic Anhydride (pre-formed) | A pure, isolated formylating agent prepared from acetyl chloride and sodium formate (B1220265) or ketene (B1206846) and formic acid. | Mild conditions, requires only a 2-3 molar excess of the reagent. | oup.comorgsyn.org |

| Formamide (B127407) | Acts as both reagent and solvent. | Elevated temperatures (e.g., 95°-100° C). | google.com |

| Carbon Monoxide | Used in specific named reactions like the Gattermann-Koch reaction for aromatic formylation. | High pressure, requires a catalyst (e.g., Lewis acids). | wikipedia.org |

The efficiency of the synthesis of this compound is highly dependent on the optimization of several key reaction parameters.

Temperature Control: The reaction temperature is carefully controlled to balance reaction rate and selectivity. Procedures often specify temperatures in the range of 30°C to 65°C. prepchem.comgoogle.com For instance, one process maintains the temperature at 35°C, while another heats the mixture to 48-50°C. google.comgoogle.com This control is critical to prevent side reactions and decomposition.

Reagent Stoichiometry: Economical processes have been developed that use near-stoichiometric amounts of the reagents. A common ratio is 1.00-1.10 moles of formic acid and 2.00-2.10 moles of acetic anhydride per mole of L-aspartic acid. google.com In some protocols, the acetic anhydride is added in two stages to better control the reaction. googleapis.comgoogle.com

Reaction Time: The conversion to the anhydride can be slow, requiring extended reaction times that can range from a few hours to 60 hours to ensure the reaction goes to completion. google.comgoogle.com

Catalysis: The reaction can be facilitated by the use of a catalyst. Magnesium oxide is sometimes added to the reaction mixture. googleapis.comgoogle.com

Solvent and Work-up: The reaction is typically performed without an additional solvent, using the reagents themselves as the reaction medium. google.com To simplify downstream processing, a C3-C6 secondary alcohol, such as isopropyl alcohol, may be added after the primary reaction to quench any excess formic acid, rendering the mixture suitable for subsequent steps without extensive purification. googleapis.comgoogle.com

Table 2: Examples of Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition Set 1 | Condition Set 2 |

|---|---|---|

| Starting Material | L-Aspartic Acid | L-Aspartic Acid |

| Reagents | Acetic Anhydride, Formic Acid | Acetic Anhydride, Formic Acid, Magnesium Oxide (catalyst), Isopropyl Alcohol (for work-up) |

| Molar Ratio (AA/FA per Asp) | ~2.1 / ~1.1 | ~2.5 / ~1.35 |

| Temperature | 30-35°C | 48-50°C |

| Time | 48-60 hours | ~5 hours |

| Yield | ~85% | Not explicitly stated, but produces a mixture ready for the next step. |

| Reference | google.com | googleapis.comgoogle.com |

Maintaining the stereochemical integrity of the chiral center at the C2 position of the L-aspartic acid precursor is paramount. The desired product retains the (S)-configuration of the starting material. The use of acetic formic anhydride for formylation is particularly suitable for this purpose, as it is known to achieve N-formylation with little to no accompanying racemization. oup.com The relatively mild thermal conditions employed, such as keeping the temperature at or below 50°C, are crucial in preventing the epimerization of the sensitive α-carbon. google.comgoogle.com The optical purity of the final product is often confirmed by measuring its specific rotation, with values such as [α]D20 = -54.66 reported for the highly pure product. google.com

Development of Novel Synthetic Approaches to Formamidosuccinic Anhydride Frameworks

While the direct synthesis from L-aspartic acid is well-established, research into novel synthetic methodologies continues to provide new ways to construct and functionalize the succinic anhydride core.

The succinic anhydride ring is inherently reactive towards nucleophiles, which provides a basis for chemo- and regioselective functionalization. The two carbonyl carbons within the anhydride ring are electronically distinct, and nucleophilic attack, for example by an alcohol or amine, leads to a ring-opening reaction to form a monoester or monoamide, respectively. youtube.comresearchgate.net In the context of the this compound framework, the electron-withdrawing nature of the adjacent formamido group influences the reactivity of the two carbonyls, allowing for predictable regioselectivity in these ring-opening reactions. Such strategies are fundamental to the use of this compound as a building block in more complex molecules.

Modern synthetic chemistry seeks to replace stoichiometric reagents with more efficient and sustainable catalytic methods. While the classic synthesis of this compound relies on acetic anhydride as a dehydrating agent, several catalytic approaches exist for the construction of the parent succinic anhydride ring.

One major industrial route to unsubstituted succinic anhydride is the catalytic hydrogenation of maleic anhydride. youtube.comnih.gov This process typically employs transition metal catalysts such as nickel, palladium, or platinum. google.com Another approach is the direct dehydration of succinic acid, which can be promoted by catalysts. nih.gov

More advanced and novel catalytic methods for constructing the succinic anhydride framework are also emerging. One such method is the selective ring-expanding carbonylation of β-lactones. This transformation can be achieved using a heterogeneous catalyst, such as a cobalt carbonyl complex encapsulated within a metal-organic framework (MOF), to produce succinic anhydrides with high selectivity. mit.edu These catalytic strategies, while not yet standard for the synthesis of the formamido-substituted analogue, represent the forefront of research into the efficient and sustainable construction of succinic anhydride frameworks.

Table 3: Selected Catalytic Methods for Succinic Anhydride Framework Synthesis

| Reaction Type | Starting Material | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Maleic Anhydride | Supported or unsupported Ni, Pd, Pt, Rh | Industrial-scale process; high yield and selectivity. | google.comgoogle.com |

| Catalytic Dehydration | Succinic Acid | H3PO4/Nb2O5·nH2O | Direct conversion of the diacid to the anhydride. | nih.gov |

| Ring-Expanding Carbonylation | β-Lactones | Co(CO)4⊂Cr-MIL-101 (heterogeneous) | Novel, highly selective route to the succinic anhydride ring. | mit.edu |

| Photocatalytic Oxygenation | Furoic Acid | m-tetraphenyl porphyrin (H2TPP) | Visible-light-induced synthesis from bio-based precursors. | nih.gov |

Preparation of Mixed and Symmetrical Formamidosuccinic Anhydride Derivatives

The synthesis of anhydride derivatives of (S)-(-)-2-Formamidosuccinic acid, also known as N-formyl-L-aspartic acid, is a critical step in various chemical processes, notably in the production of peptide-based sweeteners. Methodologies have been developed to yield both symmetrical anhydrides, such as N-formyl-L-aspartic anhydride, and mixed anhydrides, which are valuable intermediates in peptide synthesis.

The primary approach to synthesizing the symmetrical N-formyl-L-aspartic anhydride involves the reaction of L-aspartic acid with formic acid and a dehydrating agent, typically acetic anhydride. prepchem.com This process has been refined to optimize yield and purity by carefully controlling reaction parameters like stoichiometry, temperature, and reaction time. prepchem.comgoogle.com

One established method involves reacting L-aspartic acid with nearly stoichiometric amounts of formic acid and acetic anhydride. This procedure is designed to be economical and safer for industrial applications by avoiding large excesses of reagents and the use of hazardous solvents. google.com The reaction is typically carried out by slowly adding formic acid to a mixture of L-aspartic acid and acetic anhydride at a controlled temperature. google.com

Further refinements to this process focus on managing the excess formic acid used in the reaction. A common issue is the need to remove unreacted formic acid, which can add cost and complexity to the process. google.com A developed solution involves the in-situ conversion of excess formic acid into an easily separable ester. google.com This is achieved by the addition of acetic anhydride to form a mixed formic-acetic anhydride, which is subsequently reacted with a secondary alcohol, such as isopropyl alcohol, to produce the corresponding formate ester. google.com

This improved methodology allows the N-formyl-L-aspartic anhydride to be used in subsequent reactions without the need for extensive purification. google.com The process typically involves an initial reaction of L-aspartic acid with formic and acetic anhydrides, followed by the addition of more acetic anhydride and a C3-C6 secondary alcohol to consume any remaining formic acid. google.comgoogleapis.com

The formation of mixed anhydrides of N-formylamino acids is a cornerstone of peptide synthesis. researchgate.netorganicreactions.org These mixed anhydrides, typically formed with carbonic acids or other carboxylic acids, serve as activated intermediates for amide bond formation. researchgate.netorganicreactions.org While specific examples detailing the isolation of various mixed anhydrides of (S)-(-)-2-Formamidosuccinic acid are not extensively documented in the provided context, the transient formation of a mixed formic-acetic anhydride is a noted occurrence during the synthesis of the symmetrical anhydride. google.com The general principle involves reacting the N-protected amino acid with an acyl halide, such as a chloroformate, in the presence of a tertiary amine base to generate the mixed anhydride, which is then reacted in situ with an amino acid ester to form a peptide bond. google.com

Reactivity and Mechanistic Investigations of S 2 Formamidosuccinic Anhydride

Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Moiety

Nucleophilic acyl substitution is the characteristic reaction of acid anhydrides. This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the product and a carboxylate leaving group. In the case of the asymmetrically substituted (S)-(-)-2-Formamidosuccinic anhydride, this reaction pathway presents interesting questions regarding regioselectivity and stereochemistry.

Kinetics and Thermodynamics of Ring-Opening Reactions

The ring-opening of cyclic anhydrides is a thermodynamically favorable process, driven by the release of ring strain. Theoretical studies on the hydrolysis of various cyclic anhydrides have provided insights into the activation energies associated with this process. While specific kinetic and thermodynamic data for this compound are not extensively documented, data from analogous systems, such as succinic anhydride, can provide valuable estimations. The presence of the electron-withdrawing formamido group is expected to influence the electrophilicity of the adjacent carbonyl carbons, thereby affecting the kinetics of the ring-opening reaction.

Table 1: Theoretical Activation Energies for the Hydrolysis of Various Cyclic Anhydrides

| Anhydride | Activation Energy (Ea) (kcal/mol) |

|---|---|

| Maleic Anhydride | +34.3 |

| Tetrahydrophthalic Anhydride | +40.6 |

| Norbornene Anhydride | +43.1 |

| Itaconic Anhydride | +45.9 |

| Succinic Anhydride | +47.7 |

Note: Data is based on theoretical calculations for hydrolysis and provides a comparative framework for understanding the reactivity of cyclic anhydrides.

The reaction's progress can be monitored by techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, which allows for real-time tracking of the concentration of reactants and products.

Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Additions

The chiral center at the C2 position of this compound introduces the potential for diastereoselectivity in nucleophilic addition reactions. The incoming nucleophile can attack either of the two diastereotopic carbonyl carbons, potentially leading to a mixture of diastereomeric products. The stereochemical outcome is influenced by several factors, including the steric hindrance posed by the formamido group and the substituents on the nucleophile, as well as the potential for hydrogen bonding interactions that may direct the nucleophilic attack.

Studies on related chiral succinic anhydride systems have demonstrated that the stereochemistry of the substituent at the chiral center can significantly influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other. The precise diastereomeric ratio is dependent on the specific nucleophile and reaction conditions employed.

Influence of Nucleophile Structure and Reaction Environment on Reactivity

The nature of the nucleophile plays a critical role in the reactivity of this compound. Stronger, "harder" nucleophiles generally react faster than weaker, "softer" ones. The steric bulk of the nucleophile can also impact the rate of reaction and the regioselectivity of the attack, with bulkier nucleophiles potentially favoring the less sterically hindered carbonyl group.

The reaction environment, including the solvent and the presence of catalysts, can also significantly affect the reaction. Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, while protic solvents may solvate the nucleophile and reduce its reactivity. Acid or base catalysis can accelerate the reaction by activating the anhydride or the nucleophile, respectively. For instance, in aminolysis reactions, a second equivalent of the amine is often required to act as a base and neutralize the carboxylic acid byproduct, preventing the protonation of the primary amine nucleophile.

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Water)

Oxygen-based nucleophiles, such as alcohols and water, readily react with this compound to yield esters and dicarboxylic acids, respectively. These reactions are of significant interest in both synthetic organic chemistry and in understanding the stability of the anhydride in aqueous or alcoholic environments.

Esterification Pathways and Selectivity

The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of monoesters. This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons. The regioselectivity of this attack, i.e., whether the alcohol attacks the C1 or C4 carbonyl group, is influenced by both electronic and steric factors. The electron-withdrawing nature of the formamido group at C2 may render the C1 carbonyl more electrophilic, while steric hindrance from this group might favor attack at the C4 carbonyl.

The esterification can be catalyzed by either acids or bases. Acid catalysis proceeds by protonation of a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis, often employing a non-nucleophilic base like pyridine, can deprotonate the alcohol to form a more nucleophilic alkoxide.

Table 2: General Esterification Reaction of this compound

| Reactants | Product(s) | Conditions |

|---|---|---|

| This compound + R-OH | (S)-4-oxo-4-(R-oxy)-2-formamidobutanoic acid and/or (S)-1-oxo-1-(R-oxy)-3-formamidobutanoic acid | Acid or Base Catalyst |

Hydrolytic Stability and Hydrolysis Mechanisms

This compound is susceptible to hydrolysis, reacting with water to form (S)-2-formamidosuccinic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and ring opening.

The hydrolytic stability of the anhydride is a crucial consideration in its handling and storage, as exposure to moisture will lead to its degradation. The presence of the formamido group, with its potential for intramolecular hydrogen bonding, may influence the conformation of the anhydride ring and, consequently, its susceptibility to hydrolysis.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Ammonia)

The presence of two distinct carbonyl groups renders this compound susceptible to nucleophilic attack by nitrogen-based compounds such as amines and ammonia. These reactions are fundamental to the formation of amide bonds.

Amidation Reactions and Formation of Aspartimide Derivatives

The reaction of an acid anhydride with a primary or secondary amine is a standard method for amide synthesis. The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgncert.nic.in Initially, the amine attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the C-O-C bond of the anhydride ring and forming a new amide bond. The other carbonyl group is converted into a carboxylate, which is subsequently protonated upon workup to yield a carboxylic acid. saskoer.calibretexts.org Two equivalents of the amine are often required: one as the nucleophile and the second to act as a base, neutralizing the carboxylic acid byproduct. libretexts.org

A significant and often undesirable side reaction in transformations involving derivatives of aspartic acid is the formation of aspartimide. nih.govnih.gov This intramolecular cyclization occurs when the nitrogen atom of a peptide bond attacks the side-chain carbonyl group, particularly under basic conditions. iris-biotech.de While this compound itself is not yet part of a peptide chain, the products of its reaction with amino acids or peptides are highly susceptible to this transformation. The formation of the five-membered succinimide (B58015) ring (aspartimide) can lead to a loss of product yield and epimerization at the α-carbon, compromising the chiral integrity of the molecule. iris-biotech.deiris-biotech.de The propensity for aspartimide formation is highly sequence-dependent and is notably accelerated when the adjacent amino acid residue is glycine. iris-biotech.de

Several strategies have been developed to mitigate aspartimide formation in peptide synthesis, including the use of bulky side-chain protecting groups or the temporary protection of the amide backbone nitrogen to prevent the initial intramolecular attack. iris-biotech.deiris-biotech.de

Regioselectivity in Amide Formation from Asymmetric Anhydrides

A critical consideration in the reaction of amines with this compound is regioselectivity. The anhydride possesses two electrophilic carbonyl carbons (α and β to the amino group), which are electronically and sterically distinct. Nucleophilic attack can, in principle, occur at either carbonyl, leading to two different regioisomeric products (an α-amide or a β-amide). libretexts.org

The outcome of the reaction is governed by the relative electrophilicity of the two carbonyl carbons. This is influenced by several factors:

Electronic Effects: The electron-withdrawing formamido group (-NHCHO) at the α-position decreases the electron density on the α-carbonyl carbon, potentially making it more electrophilic. Conversely, studies on related N-protected aspartic anhydrides, such as N-phthalylaspartic anhydride, suggest that the strong electron-withdrawing nature of the protecting group can stabilize the transition state leading to attack at the β-carbonyl. nih.gov

Steric Hindrance: The formamido group also presents steric bulk around the α-carbonyl, which could favor nucleophilic attack at the less hindered β-carbonyl. organic-chemistry.org

In the context of Friedel-Crafts acylation with N-phthalylaspartic anhydride, exclusive formation of β-aryl keto α-amino acids is observed, indicating that the nucleophile (the aromatic ring) selectively attacks the β-carbonyl. nih.gov This regioselectivity is attributed to the powerful electron-withdrawing effect of the N-phthaloyl group, which deactivates the α-carbonyl more significantly. A similar directing effect can be anticipated for the N-formyl group in reactions with amines, suggesting a potential preference for attack at the β-position.

The table below summarizes the factors influencing the regioselective outcome.

| Factor | Influence on α-Carbonyl Attack | Influence on β-Carbonyl Attack |

| Electronic Effect | Deactivated by electron-withdrawing N-formyl group. | Less electronically deactivated. |

| Steric Hindrance | Increased steric hindrance from N-formyl group. | Less sterically hindered. |

| Predicted Outcome | Less favored. | More favored. |

Electrophilic Reactivity of the Anhydride System

As a cyclic anhydride, this compound is an effective acylating agent, capable of participating in reactions where it functions as an electrophile to form new carbon-carbon bonds.

Friedel-Crafts Acylation with Related Anhydrides

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. libretexts.org Acid anhydrides are commonly used as the acylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.orgbyjus.com The reaction mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the anhydride, which polarizes the C=O bond and generates a highly electrophilic acylium ion or a reactive acyl-Lewis acid complex. wikipedia.orgmasterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield an aryl ketone. byjus.com

N-protected aspartic anhydrides have been successfully employed in Friedel-Crafts acylations. For example, the reaction of N-phthalylaspartic anhydride with benzene, catalyzed by AlCl₃, yields β-benzoyl-α-N-phthaloylaminoalanine exclusively. nih.gov This demonstrates the utility of such anhydrides in synthesizing aryl-keto α-amino acids.

The reaction proceeds with the regioselectivity discussed previously (Section 3.3.2), with acylation occurring at the β-position of the anhydride. The resulting product contains both a ketone and a carboxylic acid functionality, providing a versatile intermediate for further synthetic modifications. nih.gov

The table below outlines the key components and products of a typical Friedel-Crafts reaction involving a related N-protected aspartic anhydride.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Major Product |

| Benzene | N-Phthalylaspartic anhydride | AlCl₃ | β-Benzoyl-α-N-phthaloylaminoalanine |

| Benzene | N-Trifluoroacetyl-L-Aspartic anhydride | TfOH | Mixture of α- and β-acylated products |

Other Electrophilic Transformations

While Friedel-Crafts acylation is the most prominent example of electrophilic reactivity for this class of compounds, the anhydride functionality can theoretically participate in other transformations involving potent nucleophiles. The inherent electrophilicity of the carbonyl carbons makes them targets for organometallic reagents (e.g., Grignard or organolithium reagents) or in reductions using hydride reagents. However, specific literature detailing these transformations for this compound or closely related N-acylaspartic anhydrides is not extensive. Such reactions would likely be complicated by the presence of the acidic N-H proton of the formamide (B127407) group and the potential for competing reactions or lack of regioselectivity.

Applications of S 2 Formamidosuccinic Anhydride in Advanced Organic Synthesis

Chiral Pool Synthesis Utilizing (S)-(-)-2-Formamidosuccinic Anhydride (B1165640) as a Building Block

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.org (S)-(-)-2-Formamidosuccinic anhydride, also known as N-formyl-L-aspartic anhydride, is a quintessential example of a chiral pool reagent, as it is directly synthesized from L-aspartic acid. google.comprepchem.com This approach efficiently transfers the inherent stereochemistry of the starting material to the final product, bypassing the need for asymmetric induction steps or chiral resolutions.

Asymmetric Construction of Complex Molecular Scaffolds

This compound functions as a bifunctional building block for the asymmetric construction of molecular frameworks. The anhydride moiety provides a site of high reactivity for nucleophilic attack, while the N-formyl protected amine and the carboxylic acid precursor offer latent functionality. Its primary application in this context is the creation of peptide bonds, which form the backbone of countless complex biological molecules. The reaction of the anhydride with another amino acid ester, for instance, results in the formation of a dipeptide scaffold with precise stereochemical control at the aspartic acid residue. googleapis.comgoogle.com This controlled linkage is fundamental in building up more complex peptide-based structures.

Enantioselective Synthesis of Bioactive Molecule Precursors

The most significant and well-documented application of this compound is as a key intermediate in the enantioselective synthesis of the artificial sweetener aspartame (B1666099) (α-L-aspartyl-L-phenylalanine methyl ester). google.comgoogle.com In this synthesis, the anhydride serves as the N-protected and activated form of L-aspartic acid. It couples directly with the methyl ester of L-phenylalanine in a regioselective manner, where the α-carboxyl group is preferentially formed due to the cyclic nature of the anhydride, leading to the desired α-dipeptide. googleapis.comgoogle.com This process highlights the compound's role in efficiently producing precursors for commercially significant bioactive molecules. google.com The formyl group is a crucial element, protecting the amine during the coupling reaction. googleapis.com

| Reactant 1 | Reactant 2 | Key Product | Bioactive Molecule |

| This compound | L-Phenylalanine methyl ester | α-N-formyl-L-aspartyl-L-phenylalanine methyl ester | Aspartame |

Development of Chiral Auxiliaries and Reagents from this compound

While classic chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction and are subsequently removed, this compound functions differently. wikipedia.org It acts as a chiral reagent or building block where its own chiral structure is incorporated into the final product. google.com There is limited evidence of it being used as a traditional, removable auxiliary. Instead, its utility lies in its ability to deliver the N-formyl-L-aspartyl moiety with its stereocenter intact. This makes it a valuable reagent for modifying molecules by adding a specific, chiral amino acid unit, rather than a tool for inducing chirality on a separate substrate.

Role in the Synthesis of Amino Acid and Peptide Derivatives

The primary role of this compound is to facilitate peptide bond formation. researchgate.net It serves as an N-protected, C-activated derivative of L-aspartic acid, a common strategy in peptide synthesis to control the reaction and prevent unwanted side reactions like polymerization. googleapis.comresearchgate.net The formyl group (-CHO) protects the nitrogen atom, while the anhydride ring activates the carboxyl groups for nucleophilic attack by the amino group of another amino acid. googleapis.comgoogle.comresearchgate.net This dual functionality makes it an efficient reagent for the synthesis of dipeptides and larger peptide chains. googleapis.com Several patented processes detail the synthesis of the anhydride itself, underscoring its industrial importance as a stable intermediate for peptide manufacturing. google.comgoogle.com

The table below summarizes a documented laboratory-scale synthesis of this compound, demonstrating the conditions required to prepare this key synthetic intermediate. google.com

| Starting Material | Reagents | Molar Ratio (Reagent/SM) | Temperature | Time | Yield |

| L-Aspartic acid | Acetic anhydride | 2.1 | 35 °C | 53 hours | >85% |

| Formic acid | 1.1 |

Integration into Total Synthesis Strategies for Natural Products and Pharmaceuticals

The application of this compound is a clear example of its integration into the total synthesis of a major commercial product. Its use in the production of aspartame is a cornerstone of industrial peptide synthesis. googleapis.comgoogle.com The strategy involves the preparation of the stable, crystalline anhydride from L-aspartic acid, which can then be used in a subsequent coupling step without the need for complex in-situ activation. google.comgoogleapis.com This approach, where a chiral amino acid is pre-activated and protected in the form of an anhydride, is a fundamental tactic that can be applied to the synthesis of various peptide-based pharmaceuticals and natural products. While its documented use is predominantly linked to aspartame, the chemical principles are broadly applicable to the synthesis of other molecules containing an L-aspartic acid residue. researchgate.net

Precursor for Advanced Polymeric Materials and Fine Chemicals

This compound is a well-established precursor for the fine chemical aspartame. google.comgoogleapis.com Its synthesis is optimized for high purity and yield, making it a reliable starting material for large-scale production. google.com However, its application as a monomer for advanced polymeric materials is not widely documented in scientific literature. While cyclic anhydrides, in general, are a class of compounds used in polymerization reactions to create polyesters and polyamides, the primary focus for this specific chiral anhydride has remained in the realm of peptide and amino acid chemistry. Its value is derived from its chirality and its direct lineage from aspartic acid, features that are of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals rather than bulk polymers.

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For (S)-(-)-2-Formamidosuccinic anhydride (B1165640), both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to confirm its constitution and stereochemistry.

The ¹H NMR spectrum of (S)-(-)-2-Formamidosuccinic anhydride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The formyl proton (-CHO) would appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group and the nitrogen atom. The methine proton (CH) attached to the chiral center is expected to be a multiplet, likely a doublet of doublets, due to coupling with the diastereotopic methylene (B1212753) protons of the succinic anhydride ring. Its chemical shift would be influenced by the neighboring formamido and anhydride groups. The two methylene protons (CH₂) of the anhydride ring are diastereotopic and would therefore be expected to show distinct chemical shifts and a complex coupling pattern, likely appearing as two separate multiplets.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the anhydride and the formyl group are expected to resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The chiral methine carbon would appear in the midfield region, and the methylene carbon of the anhydride ring would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl CH O | 8.0 - 8.5 (s) | 160 - 165 |

| CH -N | Multiplet | 45 - 55 |

| CH ₂ | Multiplets | 30 - 40 |

| Anhydride C =O | - | 170 - 175 |

| Formyl C =O | - | 160 - 165 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the methine proton and the two diastereotopic methylene protons, confirming their adjacent relationship within the five-membered ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would allow for the direct assignment of the carbon signals for the methine and methylene groups based on the previously assigned proton signals. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the stereochemistry at the chiral center by observing through-space interactions between the methine proton and other protons in the molecule.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the absorption bands of the anhydride and formamido groups.

The most prominent features in the IR spectrum would be the characteristic double peak for the anhydride carbonyl groups, resulting from symmetric and asymmetric C=O stretching vibrations. spectroscopyonline.com For a five-membered cyclic anhydride, these bands are typically observed at approximately 1860 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch). spectroscopyonline.com The spectrum would also show a strong absorption band for the C-O-C stretching of the anhydride ring.

The formamido group would exhibit a characteristic N-H stretching vibration, typically in the region of 3300-3100 cm⁻¹. The amide C=O stretching (Amide I band) would be observed around 1680-1650 cm⁻¹. The N-H bending (Amide II band) would appear in the region of 1570-1515 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Asymmetric stretch | ~ 1860 |

| Anhydride C=O | Symmetric stretch | ~ 1780 |

| Anhydride C-O-C | Stretch | 1300 - 1000 |

| Amide N-H | Stretch | 3300 - 3100 |

| Amide C=O | Stretch (Amide I) | 1680 - 1650 |

| Amide N-H | Bend (Amide II) | 1570 - 1515 |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a compound through its fragmentation pattern. For this compound (C₅H₅NO₄, molecular weight: 143.10 g/mol ), the molecular ion peak [M]⁺ would be expected in the mass spectrum. scbt.com

The fragmentation of the molecule under mass spectrometric conditions would likely involve the loss of small, stable molecules. Common fragmentation pathways for anhydrides include the loss of CO and CO₂. The formamido group could also undergo characteristic fragmentation, such as the loss of the formyl group (CHO). Analysis of the fragmentation pattern can help to confirm the presence of the key structural motifs within the molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 143 | [M]⁺ |

| 115 | [M - CO]⁺ |

| 99 | [M - CO₂]⁺ |

| 114 | [M - CHO]⁺ |

| 71 | [M - CO - CO₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the five-membered anhydride ring.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter (the (S)-configuration in this case) by analyzing the anomalous dispersion of the X-rays. This would provide unequivocal proof of the stereochemistry of the compound. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the formamido group, which influence the solid-state structure.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD)) for Enantiomeric Purity Assessment

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying chiral molecules. wikipedia.org These methods measure the differential interaction of left- and right-circularly polarized light with the chiral compound. wikipedia.org

The ORD spectrum plots the optical rotation as a function of wavelength, and the CD spectrum shows the difference in absorbance of left- and right-circularly polarized light as a function of wavelength. wikipedia.orgplos.org For this compound, the chromophores, particularly the carbonyl groups of the anhydride and the formamido group, would give rise to characteristic Cotton effects in the ORD and CD spectra.

The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. Therefore, ORD and CD spectroscopy can be used to confirm the absolute configuration of the chiral center by comparing the experimental spectra with those of related compounds of known stereochemistry or with theoretically calculated spectra. Furthermore, these techniques are powerful tools for assessing the enantiomeric purity of the sample, as the presence of the other enantiomer would lead to a decrease in the observed signal intensity. nih.gov

Lack of Publicly Available Computational Studies on this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available research articles or datasets detailing computational and theoretical studies specifically on the chemical compound this compound, also known as N-formyl-L-aspartic anhydride.

The requested article outline focuses exclusively on highly specific computational analyses, including quantum chemical calculations, mechanistic probes of reactions, and molecular dynamics simulations for this particular molecule. Despite extensive queries, no studies matching these specific requirements for this compound could be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the strict outline provided. The creation of content for the specified sections and subsections would require speculation or the extrapolation of data from unrelated molecules, which would not meet the required standards of scientific accuracy and focus.

Future Directions and Emerging Research Areas in S 2 Formamidosuccinic Anhydride Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry is increasingly focusing on sustainable and environmentally friendly production methods. For (S)-(-)-2-Formamidosuccinic anhydride (B1165640), this translates to the development of green chemistry approaches for its synthesis. A primary area of investigation is the use of renewable feedstocks. Similar to the bio-based production of other anhydrides like itaconic anhydride from the fermentation of carbohydrates, research is anticipated to explore microbial or enzymatic routes to produce the L-aspartic acid precursor, which can then be converted to (S)-(-)-2-Formamidosuccinic anhydride. molbase.comalfa-chemistry.com The dehydration of the corresponding dicarboxylic acid is a key step, and future research will likely focus on developing catalytic systems that operate under milder conditions, reducing energy consumption and waste generation. researchgate.net The use of non-toxic and recyclable catalysts, as well as solvent-free reaction conditions, will be crucial in minimizing the environmental footprint of its synthesis. researchgate.net

| Green Chemistry Approach | Potential Benefit | Research Focus |

| Bio-based Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Engineering microorganisms for efficient L-aspartic acid production. |

| Mild Dehydration Catalysis | Lower energy consumption, improved safety profile. | Development of solid acid catalysts or enzymatic dehydration methods. |

| Solvent-Free Reactions | Reduced solvent waste and toxicity. | Exploring melt-phase or solid-state synthesis routes. |

| Recyclable Catalysts | Lower production costs and reduced metal waste. | Heterogeneous catalysts that can be easily separated and reused. |

Integration into Automated Synthesis and High-Throughput Experimentation

The rise of automated synthesis platforms and high-throughput experimentation (HTE) offers a significant opportunity to accelerate the discovery of new derivatives and applications of this compound. synthiaonline.com These systems can rapidly screen a wide range of reaction conditions, catalysts, and substrates, enabling the efficient optimization of synthetic protocols. synthiaonline.com The integration of this compound into automated workflows would allow for the rapid generation of libraries of novel compounds for biological screening or materials science applications. nih.gov This approach not only increases the pace of research but also allows for a more systematic exploration of the chemical space around this versatile building block. Future efforts will likely focus on developing standardized protocols for the use of this compound in robotic systems, including its dissolution, dispensing, and reaction monitoring.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is paramount for enhancing the selectivity and efficiency of reactions involving this compound. For instance, in polymerization reactions, the use of well-defined metal catalysts can control the ring-opening of the anhydride, leading to polymers with specific tacticities and molecular weights. rsc.org Research into heterodinuclear catalysts, which have shown promise in the ring-opening copolymerization of other anhydrides, could lead to new polyester (B1180765) materials derived from this compound. rsc.org Furthermore, the development of enantioselective catalysts for reactions at the formamido group or other parts of the molecule could open up new avenues for the synthesis of complex chiral molecules. The application of computational chemistry and machine learning is expected to play a significant role in the rational design of these next-generation catalysts.

| Catalytic System | Potential Application | Desired Outcome |

| Heterodinuclear Catalysts | Ring-opening copolymerization. | Polyesters with controlled properties. |

| Enantioselective Catalysts | Asymmetric synthesis. | Access to novel, complex chiral molecules. |

| Biocatalysts (Enzymes) | Green and selective transformations. | High selectivity under mild conditions. |

| Photocatalysts | Light-driven reactions. | Novel reaction pathways with high energy efficiency. researchgate.net |

Expanding the Scope of Derivatization for New Chemical Entities

This compound is a versatile scaffold for the creation of new chemical entities due to its reactive anhydride ring and the modifiable formamido group. Future research will undoubtedly focus on expanding the scope of its derivatization. This includes the development of novel methods for the selective modification of the molecule. For example, techniques used for the derivatization of biomolecules, such as the use of various anhydrides to modify lysines in proteins, can inspire new approaches for reacting this compound with a wider range of nucleophiles. nih.govnih.gov The synthesis of macrocycles and other complex architectures incorporating the this compound core is another promising area. The resulting derivatives could find applications in medicinal chemistry as enzyme inhibitors or as building blocks for novel pharmaceuticals.

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its chirality and the presence of hydrogen bond donors and acceptors, make it an attractive building block for supramolecular chemistry and materials science. Future research is expected to explore the self-assembly of its derivatives into well-ordered supramolecular structures such as gels, liquid crystals, and nanoparticles. These materials could have applications in areas like drug delivery, tissue engineering, and sensor technology. medchemexpress.com The incorporation of this compound into polymer backbones can be used to tune the properties of the resulting materials, such as their biodegradability, thermal stability, and mechanical strength. The development of functional polymers and materials based on this chiral building block is a rapidly emerging research area with significant potential for innovation.

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling (S)-(-)-2-Formamidosuccinic anhydride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors (H315, H319, H335 hazards) . In case of skin contact, wash immediately with water and remove contaminated clothing. For inhalation exposure, move the affected individual to fresh air and seek medical attention. Store the compound in a cool, dry place, segregated from incompatible substances like water or alcohols, to prevent unintended reactions .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to confirm the stereochemistry and identify impurities. Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column can resolve enantiomeric excess. Infrared (IR) spectroscopy helps verify the presence of anhydride carbonyl stretches (~1800 cm) and formamido N-H stretches (~3300 cm). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns for structural validation.

Q. How can researchers synthesize this compound from succinic acid derivatives?

- Methodological Answer : Start with L-aspartic acid as a chiral precursor. Protect the amino group via formylation using formic acid/acetic anhydride under reflux. Dehydrate the protected derivative using a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) to form the anhydride ring. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethyl acetate/hexane mixtures. Optimize yields by controlling reaction temperature (40–60°C) and stoichiometry of formylating agents .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder cycloadditions?

- Methodological Answer : The (S)-configuration at C2 affects electron density distribution, favoring endo transition states in reactions with electron-deficient dienophiles. Computational studies (e.g., DFT or CCSD(T)) can model transition-state geometries and predict regioselectivity. Experimentally, compare reaction rates and product ratios (endo vs. exo) with racemic or enantiopure substrates. Use -NMR coupling constants and X-ray crystallography to confirm adduct stereochemistry .

Q. What computational methods are used to predict the thermodynamic stability and retro-Diels-Alder tendencies of this compound adducts?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian or ORCA) to compute Gibbs free energy changes () for retro-Diels-Alder pathways. Compare activation energies () of adduct decomposition using transition-state theory. Validate models with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate computational predictions with observed thermal stability .

Q. How can enzymatic methods improve the enantioselective synthesis of this compound derivatives?

- Methodological Answer : Utilize immobilized lipases (e.g., Lipozyme TL IM) in solvent-free systems to catalyze formamidation or esterification reactions. Optimize parameters such as enzyme loading (5–10% w/w), substrate molar ratio (1:1–1:2), and temperature (30–50°C). Monitor enantiomeric excess via chiral HPLC. Compare kinetic resolution efficiency between free and immobilized enzymes to enhance reusability and reduce costs .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound degradation products?

- Methodological Answer : Combine hyphenated techniques like LC-MS/MS to identify degradation byproducts (e.g., hydrolyzed succinic acid derivatives). Use 2D-NMR (COSY, HSQC) to assign overlapping signals in complex mixtures. Cross-validate with isotopic labeling (e.g., -formylation) to trace reaction pathways. Apply multivariate analysis (PCA or PLS) to disentangle spectral contributions from coexisting species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.